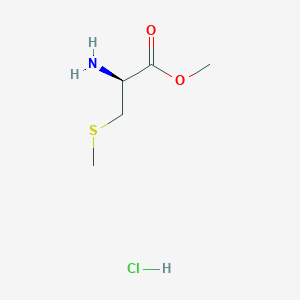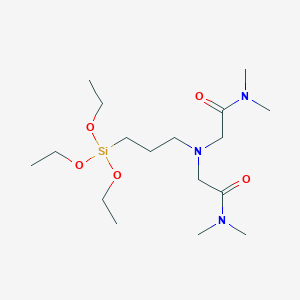
2,2'-((3-(Triethoxysilyl)propyl)azanediyl)bis(N,N-dimethylacetamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-((3-(Triethoxysilyl)propyl)azanediyl)bis(N,N-dimethylacetamide) is a complex organosilicon compound. It is characterized by the presence of both silane and amide functional groups, making it a versatile molecule in various chemical applications. The compound is known for its ability to form stable bonds with both organic and inorganic materials, which makes it useful in a wide range of scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((3-(Triethoxysilyl)propyl)azanediyl)bis(N,N-dimethylacetamide) typically involves the reaction of 3-(triethoxysilyl)propylamine with N,N-dimethylacetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction Setup: The reactants are mixed in a suitable solvent, such as ethanol or toluene.
Reaction Conditions: The mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours.
Purification: The product is purified using techniques such as distillation or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification methods. The use of automated systems and continuous flow reactors can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced analytical techniques to monitor the reaction progress and ensure consistent quality.
化学反应分析
Types of Reactions
2,2’-((3-(Triethoxysilyl)propyl)azanediyl)bis(N,N-dimethylacetamide) can undergo various chemical reactions, including:
Hydrolysis: The silane group can react with water to form silanols, which can further condense to form siloxane bonds.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the dimethylacetamide moieties can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Substitution: Various nucleophiles, such as amines or alcohols, under mild to moderate temperatures.
Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: New amide derivatives with different substituents.
Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the reagents used.
科学研究应用
2,2’-((3-(Triethoxysilyl)propyl)azanediyl)bis(N,N-dimethylacetamide) has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials and nanocomposites.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
作用机制
The mechanism of action of 2,2’-((3-(Triethoxysilyl)propyl)azanediyl)bis(N,N-dimethylacetamide) involves its ability to form stable covalent bonds with various substrates. The silane group can react with hydroxyl groups on surfaces to form siloxane bonds, while the amide groups can interact with other functional groups through hydrogen bonding or van der Waals forces. These interactions contribute to the compound’s effectiveness as a coupling agent and its versatility in different applications.
相似化合物的比较
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but lacks the dimethylacetamide groups.
N,N-Dimethylacetamide: Contains the amide functionality but lacks the silane group.
Bis(2-hydroxyethyl)-3-aminopropyltriethoxysilane: Another organosilicon compound with different functional groups.
Uniqueness
2,2’-((3-(Triethoxysilyl)propyl)azanediyl)bis(N,N-dimethylacetamide) is unique due to the presence of both silane and amide groups, which allows it to interact with a wide range of materials. This dual functionality makes it particularly useful in applications requiring strong adhesion and compatibility between different types of materials.
属性
分子式 |
C17H37N3O5Si |
|---|---|
分子量 |
391.6 g/mol |
IUPAC 名称 |
2-[[2-(dimethylamino)-2-oxoethyl]-(3-triethoxysilylpropyl)amino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C17H37N3O5Si/c1-8-23-26(24-9-2,25-10-3)13-11-12-20(14-16(21)18(4)5)15-17(22)19(6)7/h8-15H2,1-7H3 |
InChI 键 |
GZYVJFNALURESJ-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCN(CC(=O)N(C)C)CC(=O)N(C)C)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


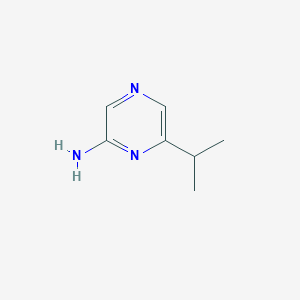
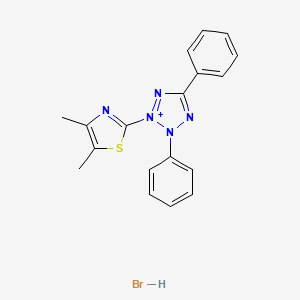
![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methyl(4-methylbenzyl)amino)acetamide](/img/structure/B12831819.png)
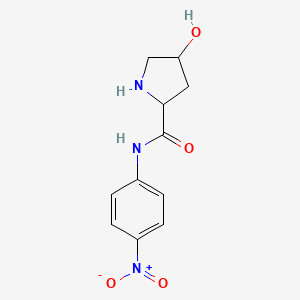
![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B12831839.png)

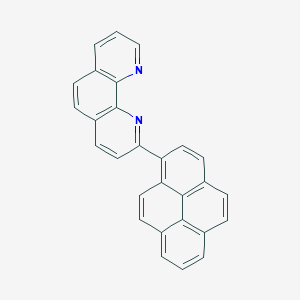
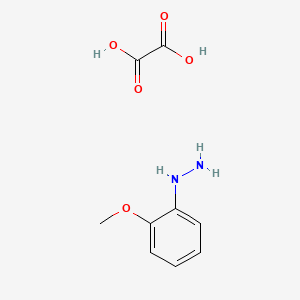
![3-Methyl-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12831844.png)
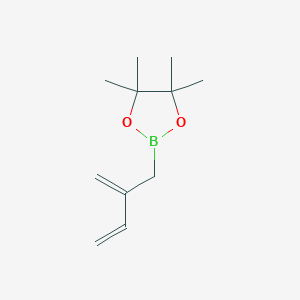
![4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12831859.png)
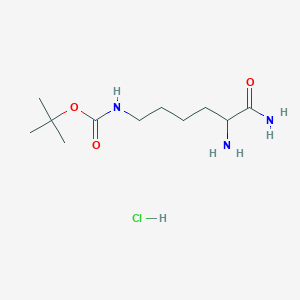
![(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-trifluoromethylphenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B12831874.png)
